

Introduction: A Bifunctional Molecule for Interfacial Engineering

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Compound of Interest

Compound Name: 5-Hexenyltriethoxysilane

CAS No.: 52034-14-7

Cat. No.: B1592364

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5-Hexenyltriethoxysilane (CAS No. 52034-14-7) is a versatile organosilane compound that serves as a critical molecular bridge between inorganic and organic materials.^{[1][2]} Its unique structure features two distinct reactive moieties: a terminal hexenyl group (a C=C double bond) and a triethoxysilyl group. This dual functionality allows it to covalently bond to inorganic substrates like glass, silica, and metal oxides via the silane end, while the hexenyl group remains available for subsequent polymerization or functionalization reactions with organic matrices.^{[1][3]} This guide will explore the fundamental chemistry that enables its utility in advanced materials, surface science, and specialized biomedical applications.

Physicochemical and Structural Properties

The utility of **5-Hexenyltriethoxysilane** is grounded in its specific physical and chemical characteristics. These properties dictate its handling, reactivity, and performance in various applications.

Core Chemical Identifiers

Identifier	Value	Source
CAS Number	52034-14-7	[2]
Molecular Formula	C ₁₂ H ₂₆ O ₃ Si	[2]
Molecular Weight	246.43 g/mol	[2]
Canonical SMILES	CCO(OCC)OCC	-
InChIKey	RKYSUDIOEHLMYRS- UHFFFAOYSA-N	-

Physical Properties

Property	Value	Source
Appearance	Colorless Liquid	[2]
Boiling Point	97 °C @ 1 mmHg	[2]
Density	0.883 g/mL	[2]
Refractive Index	1.4185	[2]
Flash Point	86 °C (187 °F)	[2]

Molecular Structure and Conformation

The **5-Hexenyltriethoxysilane** molecule consists of a central silicon atom bonded to three ethoxy groups and one hexenyl chain. The tetravalent silicon center adopts a tetrahedral geometry. The flexible hexyl chain allows the terminal vinyl group significant conformational freedom, which is crucial for its accessibility in subsequent reactions after the silane has been anchored to a surface.

Molecular structure of **5-Hexenyltriethoxysilane**.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **5-Hexenyltriethoxysilane**. While specific spectra for this exact compound are not widely

published, its expected characteristics can be reliably predicted based on well-established principles for organosilicon compounds.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet around 1.2 ppm for $-\text{CH}_3$ and a quartet around 3.8 ppm for $-\text{OCH}_2-$). The hexenyl chain would display multiplets for the aliphatic protons between ~ 0.6 and 2.1 ppm. The terminal vinyl protons are key identifiers, expected to appear in the ~ 4.9 to 5.9 ppm range with distinct splitting patterns.
- ^{13}C NMR: The carbon spectrum would show signals for the ethoxy carbons (~ 18 ppm for $-\text{CH}_3$ and ~ 58 ppm for $-\text{OCH}_2-$). The aliphatic carbons of the hexenyl chain would resonate between ~ 14 and 34 ppm. The olefinic carbons are distinctive, appearing downfield around ~ 114 ppm ($=\text{CH}_2$) and ~ 139 ppm ($-\text{CH}=\text{}$).
- ^{29}Si NMR: The ^{29}Si NMR spectrum provides direct information about the silicon environment. For the unhydrolyzed monomer, a single resonance is expected in the typical range for tetraalkoxysilanes. Upon hydrolysis and condensation, new peaks corresponding to T^1 , T^2 , and T^3 structures (silicon bonded to one, two, or three siloxane bridges, respectively) would appear, providing insight into the degree of polymerization.^{[4][5]}
- FT-IR: The infrared spectrum is a powerful tool for identifying key functional groups. Expected characteristic bands include C-H stretching (~ 2850 - 2975 cm^{-1}), the C=C vinyl stretch ($\sim 1640\text{ cm}^{-1}$), and strong, broad Si-O-C stretching bands (~ 1080 - 1100 cm^{-1}). The absence of a broad O-H band (around 3200 - 3600 cm^{-1}) indicates a lack of hydrolysis.
- Mass Spectrometry: Mass spectrometry can confirm the molecular weight and provide structural information through fragmentation patterns.^{[6][7]} Soft ionization techniques would show a prominent molecular ion peak corresponding to the compound's mass.

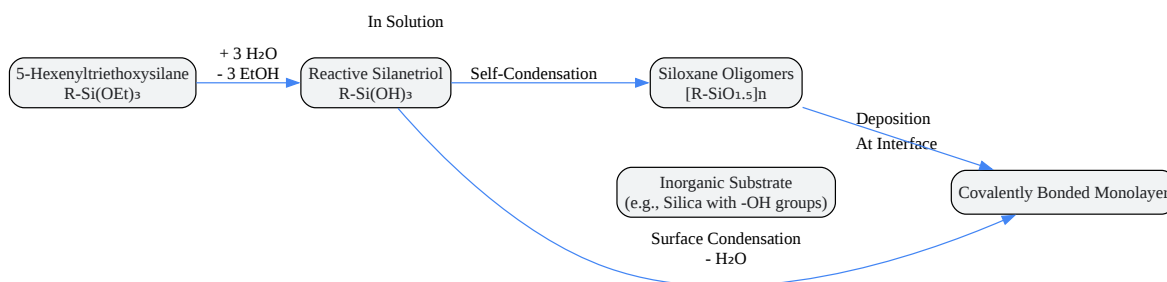
Core Reactivity and Mechanism of Action

The functionality of **5-Hexenyltriethoxysilane** stems from two primary reaction pathways: hydrolysis and condensation of the triethoxysilyl group and reactions involving the terminal hexenyl group.

Hydrolysis and Condensation Workflow

This is the foundational mechanism for its use as a surface coupling agent.[8] The process occurs in several steps, typically catalyzed by water in the presence of an acid or base.[9]

- **Hydrolysis:** The three ethoxy groups (-OCH₂CH₃) are sequentially replaced by hydroxyl groups (-OH) upon reaction with water, forming reactive silanols and releasing ethanol as a byproduct. The rate of this reaction is highly dependent on pH.[9]
- **Condensation:** The newly formed silanols are highly reactive and can condense with each other (self-condensation) to form stable siloxane bridges (Si-O-Si), creating oligomers or a polymer network.
- **Surface Bonding:** Crucially, these silanols can also condense with hydroxyl groups present on the surface of inorganic substrates (e.g., Si-OH on silica), forming a durable, covalent Si-O-Substrate bond that anchors the molecule to the surface.[10]



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Workflow for surface modification via hydrolysis and condensation.

Reactions of the Hexenyl Group

Once the silane is anchored to a surface, the terminal alkene remains available for a variety of subsequent chemical transformations, including:

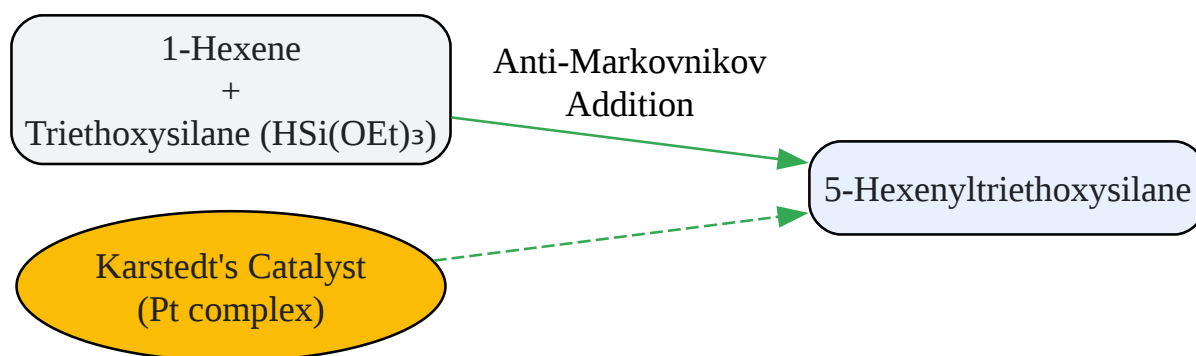
- Free-radical polymerization: With vinyl or acrylic monomers.
- Hydrosilylation: Reaction with another Si-H containing molecule.
- Thiol-ene "click" chemistry: Efficient coupling with thiol-containing molecules.
- Metathesis reactions.

Synthesis Pathway: Platinum-Catalyzed Hydrosilylation

The primary industrial synthesis of **5-Hexenyltriethoxysilane** is achieved through the hydrosilylation of 1-hexene with triethoxysilane. This reaction involves the addition of the Si-H bond across the C=C double bond of the alkene.

Causality of Reagent and Catalyst Choice

- Reactants: 1-hexene provides the six-carbon chain with the terminal double bond. Triethoxysilane is the source of the reactive Si-H bond and the hydrolyzable ethoxy groups.
- Catalyst: Platinum-based catalysts, such as Karstedt's catalyst, are exceptionally effective for this transformation.^[11] They facilitate a highly regioselective anti-Markovnikov addition, ensuring that the silicon atom adds to the terminal carbon (C1) of the alkene. This selectivity is critical to produce the desired linear alkylsilane and avoid the branched isomer.^[11]



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Synthesis via platinum-catalyzed hydrosilylation.

Experimental Protocol: Synthesis of 5-Hexenyltriethoxysilane

This protocol is a representative example based on established hydrosilylation procedures and should be adapted and optimized for specific laboratory conditions.[11]

- **Inert Atmosphere:** Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). Maintaining an inert atmosphere is crucial to prevent premature hydrolysis of the silane and deactivation of the catalyst.
- **Charge Reactants:** Charge the flask with 1-hexene (1.0 eq) and a catalytic amount of Karstedt's catalyst (e.g., 10-20 ppm Pt).
- **Addition of Silane:** Add triethoxysilane (1.0-1.1 eq) to the dropping funnel.
- **Reaction Initiation:** Begin dropwise addition of the triethoxysilane to the stirred solution. The reaction is often exothermic; control the addition rate to maintain a gentle reflux or a target temperature (e.g., 60-80 °C).
- **Monitoring:** Monitor the reaction progress by GC or ^1H NMR, observing the disappearance of the Si-H peak in the IR spectrum ($\sim 2200\text{ cm}^{-1}$) or the vinyl protons of 1-hexene in the NMR spectrum.
- **Workup and Purification:** Once the reaction is complete, cool the mixture to room temperature. The product can be purified by fractional vacuum distillation to remove any unreacted starting materials and catalyst residues. The final product should be stored under an inert atmosphere to prevent moisture contamination.[12]

Applications in Research and Development

The bifunctional nature of **5-Hexenyltriethoxysilane** makes it a valuable tool in materials science and for the functionalization of biomaterials.

- **Surface Modification of Fillers:** In composite materials, treating inorganic fillers (like silica or kaolin) improves their dispersion in and adhesion to an organic polymer matrix, enhancing the mechanical properties of the final product.[3]

- **Hydrophobic Coatings:** Formation of a self-assembled monolayer on a hydroxylated surface creates a non-polar, water-repellent interface.
- **Immobilization of Biomolecules:** The hexenyl group can be functionalized (e.g., via thiol-ene chemistry) to create a linker for covalently attaching enzymes, antibodies, or DNA to a solid support like a glass slide or silica nanoparticle for biosensor development.[8]
- **Adhesion Promoter:** It can be used as a primer on inorganic substrates to promote the adhesion of subsequent organic coatings, adhesives, or sealants.[1]

Safety and Handling

As with all reactive silanes, proper handling is essential for safety and to maintain the integrity of the compound.

- **Moisture Sensitivity:** **5-Hexenyltriethoxysilane** reacts with moisture, including atmospheric humidity, to release ethanol.[13] Containers should be kept tightly sealed and stored in a dry, well-ventilated area, preferably under an inert atmosphere.[12]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[13] All manipulations should be performed in a chemical fume hood.[12]
- **Hazards:** The compound can cause serious eye irritation.[13] Inhalation of mists may cause respiratory irritation. Skin contact should be avoided.
- **First Aid:** In case of eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13]

Conclusion

5-Hexenyltriethoxysilane is a potent molecular tool for scientists and engineers working at the interface of organic and inorganic chemistry. Its well-defined structure and predictable reactivity—governed by the hydrolysis/condensation of its triethoxysilyl group and the versatility of its terminal hexenyl group—allow for the rational design of advanced materials. By understanding the fundamental mechanisms of its synthesis and application, researchers can effectively

leverage this compound to create functionalized surfaces, enhance composite performance, and develop innovative solutions in a wide range of technical fields.

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